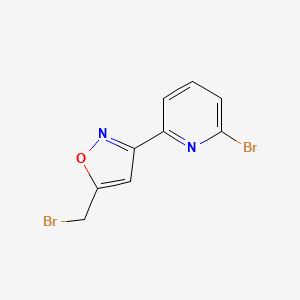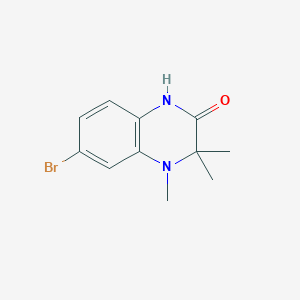
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (6-BrTQX) is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications in various fields, including pharmacology, biochemistry, and organic chemistry. 6-BrTQX is a valuable tool for studying the structure, properties, and reactivity of organic molecules.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Quinoline Derivatives
Researchers have investigated the bromination reactions of 1,2,3,4-tetrahydroquinoline to efficiently produce various bromo-substituted quinolines, including 6-bromoquinolines, through one-pot synthesis methods. These compounds serve as intermediates for synthesizing trisubstituted quinoline derivatives via lithium–halogen exchange reactions, showcasing the versatility of bromo-substituted compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Şahin et al., 2008).
Antimicrobial and Antiviral Activities
The synthesis of newer quinazolinones, which includes reactions starting from compounds structurally similar to 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, has been studied for their antimicrobial activities. These studies explore the chemical synthesis routes to generate 6-bromo-substituted quinazolinones and evaluate their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).
Photocatalytic Applications
The use of bromo-substituted tetrahydroquinolines in photocatalytic reactions demonstrates their utility in synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This application highlights the role of these compounds in facilitating radical cyclization reactions under photoredox conditions, underscoring their significance in organic synthesis and the development of novel photocatalytic processes (Zeng et al., 2022).
Synthesis of Antiviral and Cytotoxic Agents
Further research into 6-bromo-2,3-disubstituted-4(3H)-quinazolinones examines their synthesis and evaluation for antiviral and cytotoxic activities. This area of study not only showcases the potential of bromo-substituted compounds in therapeutic applications but also provides insights into the design and development of new drugs with antiviral properties (Dinakaran et al., 2003).
Eigenschaften
IUPAC Name |
6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZYSATUZBWOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
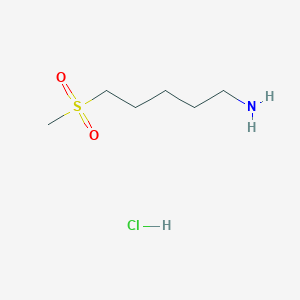
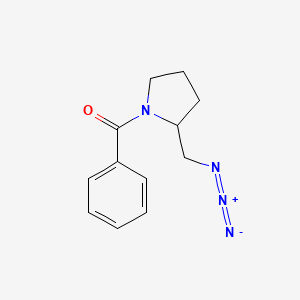
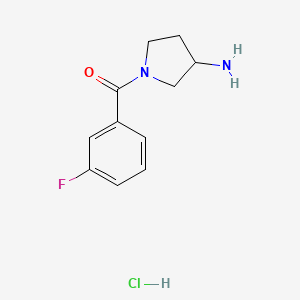
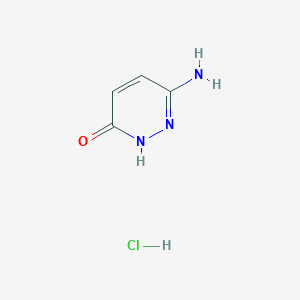
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)
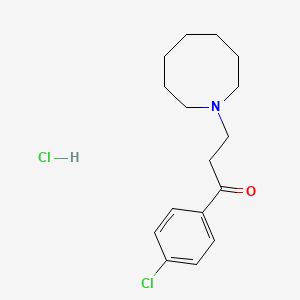
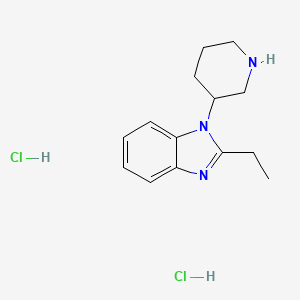
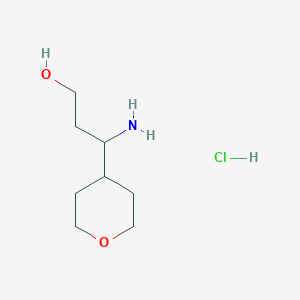

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)
